molecular formula C13H15N5O4S B2414201 methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2319785-96-9

methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2414201
CAS RN: 2319785-96-9
M. Wt: 337.35
InChI Key: ISHRKXOYWJVGFR-UHFFFAOYSA-N
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Description

Methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antibacterial Activity

Chemical modification of sulfazecin derivatives, including similar structures to methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate, have been explored to enhance antibacterial activity. The introduction of carbamoyloxymethyl groups into azetidinone derivatives significantly affects antibacterial efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa (Sendai et al., 1985).

Reactivity and Synthesis of Heterocycles

1-Sulfonyl-1,2,3-triazoles, from which similar compounds can be synthesized, serve as stable precursors to various reactive intermediates in synthetic and medicinal chemistry. These precursors facilitate the introduction of nitrogen atoms into heterocycles, contributing to the development of complex structures important in drug discovery and development (Zibinsky & Fokin, 2013).

Novel Sulfonamide Hybrids

Research into novel sulfonamide hybrids, including sulfonamide carbamates synthesized from N-substituted 4-isothiocyanatophenyl sulfonamides, highlights the potential for developing new antimicrobial agents. These compounds, related to the chemical structure of interest, have shown significant activity against various bacterial strains, emphasizing the importance of structural modification in medicinal chemistry (Hussein, 2018).

Photoredox Decarboxylation for Cyclic Carbamates Synthesis

A novel approach involving photoredox decarboxylation of N-cyano(α-bromo-α-phenyl)methylanilines under solar irradiation has been developed to synthesize four-membered cyclic carbamates. This method, which could be applicable to the synthesis of related compounds, underscores the potential of light-mediated reactions in creating cyclic structures with significant biological interest (Kaur & Singh, 2014).

Transition-Metal-Catalyzed Denitrogenative Transformations

The transition-metal-catalyzed decomposition of electron-deficient 1,2,3-triazoles, closely related to the compound , facilitates the synthesis of highly functionalized nitrogen-based heterocycles. This process exemplifies the versatility of metal-catalyzed reactions in accessing diverse and complex molecular architectures, crucial for the development of new pharmaceuticals and materials (Anbarasan et al., 2014).

Mechanism of Action

properties

IUPAC Name

methyl N-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S/c1-22-13(19)16-10-2-4-12(5-3-10)23(20,21)17-8-11(9-17)18-14-6-7-15-18/h2-7,11H,8-9H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHRKXOYWJVGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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